3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C18H16N2OS and a molecular weight of 308.4 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with phenyl and ethylthio groups, making it a versatile scaffold in organic synthesis and medicinal chemistry.
Scientific Research Applications
3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-(ethylthio)benzaldehyde with phenylhydrazine, followed by cyclization and formylation reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-methanol
- 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group enhances its lipophilicity and potential bioactivity compared to similar compounds .
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-22-17-10-8-14(9-11-17)18-15(13-21)12-20(19-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGVBUPMCCGOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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